1-Bromo-3-chloro-4-methylisoquinoline

Description

Primary Chemical Identifiers

1-Bromo-3-chloro-4-methylisoquinoline possesses well-established chemical identification parameters that distinguish it from related isoquinoline derivatives. The compound carries the Chemical Abstracts Service registry number 1396762-45-0, which serves as its unique identifier in chemical databases worldwide. The molecular descriptor list number MFCD22570292 provides additional cataloging information for chemical suppliers and research institutions.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of substituents on the isoquinoline backbone. This nomenclature follows established conventions for naming polysubstituted heterocyclic compounds, where position numbers indicate the specific carbon atoms bearing the substituent groups.

Molecular Formula and Structure

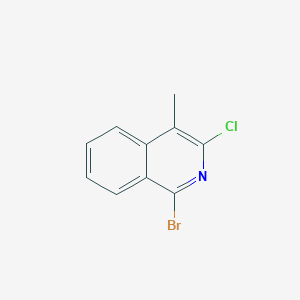

The molecular formula C₁₀H₇BrClN accurately represents the atomic composition of this compound. This formula indicates the presence of ten carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom within the molecular structure. The relatively high degree of unsaturation, calculated as five degrees of unsaturation, corresponds to the bicyclic aromatic system characteristic of isoquinoline derivatives.

The structural representation through Simplified Molecular Input Line Entry System notation provides CC1=C(Cl)N=C(Br)C2=C1C=CC=C2, which encodes the complete connectivity pattern of the molecule. This linear notation system allows for unambiguous structural communication and database searching across various chemical information systems.

Structure

2D Structure

Propriétés

IUPAC Name |

1-bromo-3-chloro-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDQCXWCTCXENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Bromination of Isoquinoline Derivatives

Method Overview:

The primary approach involves selective bromination of isoquinoline or its derivatives, typically at specific positions (such as C-1 or C-3), using brominating agents under controlled conditions to obtain the desired brominated intermediate, which can then be chlorinated or methylated as needed.

Bromination Using N-Bromosuccinimide (NBS):

NBS is a commonly employed brominating agent for isoquinoline derivatives. The process involves dissolving the substrate in an appropriate solvent such as acetonitrile or tetrahydrofuran, adding NBS, and maintaining low temperatures (often around -15°C to 0°C) to favor regioselectivity and minimize over-bromination.

Reaction Conditions:

| Brominating Agent | Reactivity | Selectivity | Notes |

|---|---|---|---|

| N-Bromosuccinimide | Moderate | High at C-1 or C-3 (depending on conditions) | Sensitive to temperature and solvent acidity |

| Bromine (Br₂) | High | Less selective | Often leads to multiple bromination sites |

Research Findings:

The reaction rate and regioselectivity increase with the acidity of the solvent, with stronger acids like trifluoromethanesulfonic acid (CF₃SO₃H) enhancing selectivity towards specific positions. Excess NBS can lead to over-bromination, so stoichiometry control is essential.

Chlorination of Brominated Intermediates

Method Overview:

Following bromination, chlorination at the C-3 position can be achieved via chlorinating agents such as phosphorus oxychloride or phosphorus trichloride, often under reflux conditions.

Chlorination Using Phosphorus Oxychloride (POCl₃):

The brominated intermediate is reacted with POCl₃ at elevated temperatures (around 80–100°C). This facilitates substitution at the desired position, yielding the chlorinated derivative with high regioselectivity.

| Parameter | Details |

|---|---|

| Solvent | Typically, no additional solvent; POCl₃ acts as both reagent and solvent |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Workup | Quenching with ice water, neutralization, and purification |

Research Findings:

The process yields high purity 1-bromo-3-chloro-4-methylisoquinoline with minimal by-products, especially when reaction parameters are optimized.

Methylation at the 4-Position

Method Overview:

The methyl group at the 4-position can be introduced via Friedel-Crafts methylation or through selective substitution of a methyl precursor.

Friedel-Crafts Alkylation:

Using methyl iodide or dimethyl sulfate in the presence of Lewis acids such as aluminum chloride (AlCl₃) can methylate the isoquinoline ring at the desired position.Alternative Approaches:

Direct methylation of the precursor or using methylating reagents under controlled conditions.

Research Findings:

Selective methylation at the 4-position is achieved with high regioselectivity when the reaction is conducted at low temperatures (around 0°C to room temperature) and with excess methylating agent to drive the reaction to completion.

Summary of Preparation Pathway

Data Table: Summary of Key Parameters

| Method Step | Reagents | Solvent | Temperature Range | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Bromination | NBS | Acetonitrile | -15°C to 0°C | 4–5 hours | High | Selectivity influenced by acidity |

| Chlorination | POCl₃ | - | 80–100°C | 12–24 hours | High | Regioselective substitution |

| Methylation | Methyl iodide, AlCl₃ | - | 0°C to RT | 2–8 hours | Moderate to high | Regioselective at 4-position |

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-3-chloro-4-methylisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of reduced isoquinoline derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1-Bromo-3-chloro-4-methylisoquinoline is primarily used as an intermediate in the synthesis of biologically active compounds. Its applications in drug discovery and development include:

- Anticancer Agents : The compound has been explored for its potential to inhibit cancer cell proliferation. Isoquinoline derivatives have shown promise in targeting specific pathways involved in tumor growth.

- Antimicrobial Activity : Research indicates that derivatives of isoquinoline exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neurological Disorders : Compounds related to this compound are being studied for their effects on neurotransmitter systems, which could lead to treatments for conditions like depression and anxiety.

Material Science Applications

In material science, this compound serves as a precursor for the synthesis of various polymers and functional materials:

- Conductive Polymers : The compound can be polymerized to create conductive materials that are useful in electronic devices.

- Dyes and Pigments : Its chemical structure allows for modifications that can result in vibrant dyes used in textiles and coatings.

Case Study 1: Synthesis of Anticancer Agents

A study published in a peer-reviewed journal demonstrated the synthesis of isoquinoline derivatives from this compound. These derivatives were tested against various cancer cell lines, showing significant inhibition of cell growth compared to control compounds. This highlights the compound's potential as a scaffold for developing new anticancer drugs.

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical institution evaluated the antimicrobial efficacy of several isoquinoline derivatives synthesized from this compound. The results indicated that certain derivatives exhibited activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.

Toxicological Profile

While exploring its applications, it is crucial to consider the safety and toxicity of this compound:

- Hazard Classification : The compound is classified under GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Mécanisme D'action

The mechanism of action of 1-Bromo-3-chloro-4-methylisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Hazard Profile :

- GHS Hazard Statements : H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled).

- Precautionary Measures : Use protective gloves/clothing (P280), avoid breathing dust (P261), and seek immediate medical attention upon exposure (P310) .

- Transport Classification : UN 2811, Class 6.1 (toxic substances), Packing Group III .

Comparison with Structurally Similar Compounds

1-Bromo-4-fluoroisoquinoline (CAS 1421517-86-3)

Molecular Formula : C₉H₅BrFN | Molecular Weight : 242.45 g/mol

Key Differences :

- In contrast, the fluorine atom in 1-bromo-4-fluoroisoquinoline offers electron-withdrawing effects, which may stabilize reactive intermediates in cross-coupling reactions .

- Reactivity : Bromine and chlorine in the target compound enable sequential functionalization (e.g., Suzuki coupling), while fluorine’s strong C–F bond limits further substitution at position 4 .

Halogenated Benzene Derivatives (e.g., 4-Bromo-2-chloro-1-isopropoxybenzene)

Example Compound : 4-Bromo-2-chloro-1-isopropoxybenzene (CAS 16817-43-9)

Molecular Formula : C₉H₉BrClO | Molecular Weight : 263.53 g/mol

Key Differences :

- Electronic Effects: The isoquinoline core’s nitrogen atom provides a lone pair for metal coordination, making the target compound valuable in catalysis. Benzene derivatives lack this feature but are more versatile in electrophilic aromatic substitution .

- Similarity Scores : Despite high structural similarity scores (e.g., 0.96 for 4-bromo-2-chloro-1-isopropoxybenzene), the absence of a heterocyclic ring limits direct comparability in pharmacological contexts .

Brominated Amine Derivatives (e.g., 4-Bromoisoindoline Hydrochloride)

Example Compound : 4-Bromoisoindoline hydrochloride (CAS 923590-95-8)

Molecular Formula : C₈H₉BrClN | Molecular Weight : 234.52 g/mol

Key Differences :

- Saturation: The saturated isoindoline core in 4-bromoisoindoline hydrochloride reduces aromatic stabilization, increasing susceptibility to ring-opening reactions compared to the fully aromatic isoquinoline derivative .

- Functional Groups : The hydrochloride salt in the isoindoline derivative improves water solubility, whereas the methyl group in the target compound enhances organic-phase compatibility .

Activité Biologique

1-Bromo-3-chloro-4-methylisoquinoline is a halogenated isoquinoline derivative with the molecular formula and a molecular weight of 256.53 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound has been investigated primarily concerning its interaction with various biological targets. Its halogenated structure suggests potential for significant interactions with biomolecules, including proteins and nucleic acids. The presence of bromine and chlorine atoms can enhance the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Anticancer Activity

There is emerging evidence that isoquinoline derivatives can exert anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although detailed investigations are needed to elucidate its specific mechanisms and efficacy against different cancer types.

Neuroprotective Effects

Isoquinoline derivatives have also been studied for their neuroprotective properties. Compounds within this class may modulate neuroinflammatory responses or protect neuronal cells from oxidative stress. The potential neuroprotective effects of this compound remain to be thoroughly explored but could represent a promising area for future research.

Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential inhibition of cancer cell proliferation | |

| Neuroprotective | Modulation of neuroinflammatory responses |

Pharmacological Studies

In a pharmacological study focusing on related compounds, it was found that modifications in the isoquinoline structure could significantly enhance biological activity. For example, the introduction of halogen atoms was linked to improved interaction with target proteins involved in disease pathways. Similar investigations into this compound could provide insights into optimizing its pharmacological profile.

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-3-chloro-4-methylisoquinoline, and how are intermediates purified?

Synthesis typically involves halogenation or coupling reactions. For example, bromination of 3-chloro-4-methylisoquinoline using brominating agents (e.g., NBS or Br₂) under controlled conditions can yield the target compound. Key intermediates, such as halogenated isoquinoline derivatives (e.g., 4-bromoisoquinoline ), are purified via column chromatography or recrystallization. Purity verification methods include HPLC (>95% by HLC) and GC analysis .

Q. What analytical techniques are recommended for characterizing this compound?

Critical techniques include:

Q. How should researchers handle storage and stability concerns for this compound?

Store at 0–6°C under inert atmospheres to prevent degradation, as recommended for similar brominated isoquinolines . Stability tests under varying temperatures (e.g., 25°C vs. 4°C) should be conducted to assess decomposition rates.

Advanced Research Questions

Q. How does the regioselectivity of bromine and chlorine substituents impact reactivity in cross-coupling reactions?

The electron-withdrawing effects of bromine and chlorine at positions 1 and 3 influence nucleophilic/electrophilic behavior. For instance, bromine at position 1 in 4-bromo-1-chloroisoquinoline enhances reactivity in Suzuki-Miyaura couplings compared to other regioisomers . Computational studies (DFT) are recommended to predict reactive sites and optimize catalyst systems.

Q. What experimental strategies resolve contradictions in reported reaction yields for halogenated isoquinoline derivatives?

Methodological variables (e.g., catalyst loading, solvent polarity) significantly affect yields. For example:

- Palladium catalysts : Use of Pd(PPh₃)₄ vs. Pd(OAc)₂ can alter coupling efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of halogenated intermediates .

Controlled replicate studies under inert atmospheres are critical for reproducibility .

Q. How do steric and electronic effects of the 4-methyl group influence functionalization at adjacent positions?

The methyl group at position 4 introduces steric hindrance, reducing accessibility for electrophilic attack at position 3. However, its electron-donating nature stabilizes intermediates in nucleophilic aromatic substitution. Comparative studies with non-methylated analogs (e.g., 1-bromo-3-chloroisoquinoline) are advised to isolate these effects .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

Common byproducts arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.